molecular formula C29H25N3O B297146 2,7-dimethyl-5-(2-phenylmethoxynaphthalen-1-yl)-3,5-dihydropyrazolo[1,5-c]quinazoline

2,7-dimethyl-5-(2-phenylmethoxynaphthalen-1-yl)-3,5-dihydropyrazolo[1,5-c]quinazoline

カタログ番号 B297146
分子量: 431.5 g/mol
InChIキー: YSCOXOQJIXIFHH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,7-dimethyl-5-(2-phenylmethoxynaphthalen-1-yl)-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as DM-PQ or DMXAA, is a synthetic small molecule that has been extensively studied for its potential applications in cancer treatment. DMXAA was first discovered in the 1990s and has since been investigated for its unique mechanism of action and its ability to induce tumor regression.

作用機序

DMXAA's mechanism of action is unique and not fully understood. It is thought to activate the immune system and induce the production of cytokines, which in turn leads to the destruction of tumor blood vessels. DMXAA has also been shown to inhibit the production of angiogenic factors, which are necessary for tumor growth.
Biochemical and Physiological Effects
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the production of cytokines such as TNF-alpha and IL-6, which are involved in the immune response. DMXAA has also been shown to inhibit the production of VEGF, a key angiogenic factor that is necessary for tumor growth.

実験室実験の利点と制限

DMXAA has several advantages for lab experiments, including its ability to induce tumor regression in a variety of cancer cell lines and animal models. However, DMXAA has limitations as well, including its short half-life and poor solubility in aqueous solutions.

将来の方向性

There are several future directions for DMXAA research. One area of interest is the development of more effective delivery methods for DMXAA, such as nanoparticle-based delivery systems. Another area of interest is the investigation of DMXAA's potential as a combination therapy with other cancer treatments. Additionally, further studies are needed to fully understand DMXAA's mechanism of action and its potential applications in cancer treatment.

合成法

DMXAA can be synthesized through a multi-step process that involves the reaction of 2,7-dimethylpyrazolo[1,5-c]quinazoline with 2-bromo-1-(2-phenylmethoxy)naphthalene. The resulting product is then purified through column chromatography to obtain the final compound.

科学的研究の応用

DMXAA has been extensively studied for its potential applications in cancer treatment. It has been shown to induce tumor regression in a variety of cancer cell lines and animal models. DMXAA has also been investigated for its ability to enhance the efficacy of radiation therapy and chemotherapy.

特性

分子式

C29H25N3O

分子量

431.5 g/mol

IUPAC名

2,7-dimethyl-5-(2-phenylmethoxynaphthalen-1-yl)-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C29H25N3O/c1-19-9-8-14-24-25-17-20(2)31-32(25)29(30-28(19)24)27-23-13-7-6-12-22(23)15-16-26(27)33-18-21-10-4-3-5-11-21/h3-17,29,31H,18H2,1-2H3

InChIキー

YSCOXOQJIXIFHH-UHFFFAOYSA-N

異性体SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C=CC5=CC=CC=C54)OCC6=CC=CC=C6)C

SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C=CC5=CC=CC=C54)OCC6=CC=CC=C6)C

正規SMILES

CC1=CC=CC2=C3C=C(NN3C(N=C12)C4=C(C=CC5=CC=CC=C54)OCC6=CC=CC=C6)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。